1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide involves the reaction of phosphoric acid derivatives with butyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the compound is often produced in large quantities using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: It can be reduced to form lower oxidation state phosphorus compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various alkylating agents . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various phosphorus-containing compounds, such as phosphates, phosphonates, and phosphines .
Scientific Research Applications
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide involves its interaction with various molecular targets, including enzymes and receptors . The compound can act as a phosphorylating agent, transferring its phosphorus groups to other molecules, thereby altering their activity and function . This mechanism is crucial in its applications in enzyme studies and drug development .
Comparison with Similar Compounds
Similar Compounds
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tripropyl-, 2,4,6-trioxide: Similar in structure but with propyl groups instead of butyl groups.
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-trimethyl-, 2,4,6-trioxide: Similar in structure but with methyl groups instead of butyl groups.
Uniqueness
1,3,5,2,4,6-Trioxatriphosphorinane, 2,4,6-tributyl-, 2,4,6-trioxide is unique due to its specific butyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it particularly valuable in certain industrial and research applications where specific reactivity is required .
Properties
Molecular Formula |
C12H27O6P3 |
---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
2,4,6-tributyl-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |
InChI |
InChI=1S/C12H27O6P3/c1-4-7-10-19(13)16-20(14,11-8-5-2)18-21(15,17-19)12-9-6-3/h4-12H2,1-3H3 |
InChI Key |
VUNNHQCURTZIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP1(=O)OP(=O)(OP(=O)(O1)CCCC)CCCC |
Origin of Product |
United States |
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